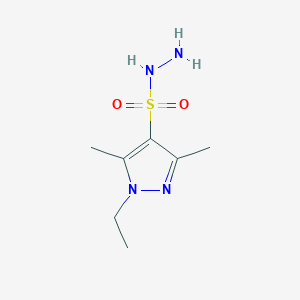

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide

Description

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2S/c1-4-11-6(3)7(5(2)9-11)14(12,13)10-8/h10H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBMCZZHIQZUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with sulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

Substitution: The sulfonohydrazide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide has shown promising results in various therapeutic areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have been reported to inhibit the growth of A549 lung cancer cells, with specific compounds inducing apoptosis effectively . The structure of this compound may enhance its binding affinity to cancer-related targets due to the presence of the sulfonamide group.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects comparable to established drugs like diclofenac sodium. In particular, compounds derived from pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may be beneficial in treating inflammatory diseases.

Antiviral Activity

Studies have also explored the antiviral potential of pyrazole derivatives against viruses such as hepatitis A and herpes simplex virus type 1. Certain derivatives exhibited significant activity compared to standard antiviral treatments . The unique structural features of this compound could be crucial for developing new antiviral therapies.

Agricultural Applications

The compound is being investigated for its role as a plant growth regulator and pesticide. Pyrazole derivatives have demonstrated fungicidal and herbicidal activities, making them candidates for developing safer agricultural chemicals. Their ability to modulate plant growth responses can lead to improved crop yields and resistance to pests .

Materials Science

In materials science, this compound is being studied for its potential use in synthesizing novel polymers and composites. Its unique chemical structure allows for the incorporation into various materials, potentially enhancing their mechanical and thermal properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Calculated based on sulfonamide analog with added NH₂ group.

Key Observations:

- Sulfonohydrazide vs. This modification may enhance solubility or receptor binding in biological systems.

- Aromatic Groups (Phenyl): Increase molecular weight and rigidity, possibly enhancing thermal stability or receptor affinity .

Biological Activity

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006356-40-6) is a heterocyclic compound with significant potential in various biological applications. Characterized by its unique sulfonohydrazide functional group and pyrazole ring structure, this compound has garnered attention for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₄O₂S, with a molecular weight of 206.28 g/mol. The structure features an ethyl group at position 1 and methyl groups at positions 3 and 5 of the pyrazole ring, with a sulfonohydrazide group at position 4. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄O₂S |

| Molecular Weight | 206.28 g/mol |

| Boiling Point | 393.0 ± 52.0 °C at 760 mmHg |

| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole-4-sulfonohydrazide |

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with sulfonyl chloride followed by hydrazine hydrate in solvents like ethanol or methanol under reflux conditions to ensure complete conversion into the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting cell membrane integrity, leading to cell death.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.

Mechanism of Action

The anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies.

Case Study: Anticancer Efficacy

In a comparative study against breast cancer cell lines (MDA-MB-436), this compound exhibited an IC50 value significantly lower than that of conventional drugs like Olaparib, indicating a promising potential as a therapeutic agent .

| Compound | IC50 (µM) |

|---|---|

| 1-Ethyl-3,5-dimethyl-pyrazole | 2.57 |

| Olaparib | 8.90 |

Q & A

Q. What ethical guidelines apply to handling this compound in preclinical research?

- Methodological Answer :

- Safety Protocols : Follow OECD guidelines for acute toxicity testing (e.g., LD determination in rodents) .

- Regulatory Compliance : Document non-FDA status and restrict use to in vitro/ex vivo studies unless approved for in vivo trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.